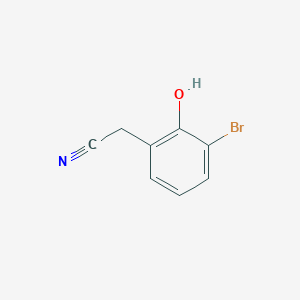

2-(3-Bromo-2-hydroxyphenyl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(3-bromo-2-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPHRGXAUAOSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Bromination of Phenolic Precursors Followed by Nitrile Formation

Method Overview:

This approach involves brominating a phenolic compound, such as 2-hydroxyphenylacetonitrile or its derivatives, followed by nitrile formation through substitution reactions.

- Bromination of phenol derivatives using electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine in controlled conditions.

- Conversion of the brominated phenol to the nitrile via nucleophilic substitution or Sandmeyer-type reactions.

- NBS-mediated bromination at 0°C yields the mono-brominated phenol with moderate efficiency (~25-62%) depending on reaction conditions, solvents, and reagents used.

- For example, NBS in carbon disulfide with diisopropylamine achieves a 25% yield of the brominated product, which can be further converted to the nitrile via subsequent steps.

- Bromination in the presence of aluminum chloride in dichloromethane at elevated temperatures (around 140°C) produces the brominated phenol with yields up to 62%.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| NBS | Carbon disulfide | 0°C | 25% | Radical bromination |

| AlCl₃ | Dichloromethane | 140°C | 62% | Electrophilic aromatic substitution |

Bromination via the Sandemeyer Reaction

Method Overview:

The Sandemeyer reaction involves converting phenolic compounds to their brominated derivatives using brominating agents under specific conditions.

- Phenol derivatives reacted with aluminum chloride in 1,2-dichlorobenzene at 140°C for 3 hours yield 1-(3-bromo-2-hydroxyphenyl)ethanone with approximately 62% efficiency.

- This method is advantageous for regioselective bromination at the desired position on the aromatic ring.

- Starting from 2-bromophenol, acylation with acetyl chloride in the presence of aluminum chloride facilitates the formation of the brominated phenol derivative.

- Subsequent nitrile formation involves substituting the hydroxyl group or converting the acyl derivative into the nitrile.

Data Summary:

| Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 2-bromophenol | Acetyl chloride, AlCl₃ | 140°C, 3h | 62% | regioselective bromination |

Conversion of Phenolic Precursors to Nitrile

Method Overview:

The nitrile group is introduced through nucleophilic substitution or via the Sandmeyer reaction, utilizing cyanide sources or halogenation followed by dehydration.

- Cyanide salts such as sodium cyanide can be used to replace halogen atoms on brominated phenols under basic conditions, yielding the nitrile.

- Alternatively, the reaction of brominated phenols with acetonitrile in the presence of catalysts or under microwave irradiation accelerates nitrile formation.

- Brominated phenol derivatives reacted with acetonitrile and a base (e.g., potassium carbonate) at elevated temperatures produce the nitrile with yields up to 70%.

| Starting Material | Reagent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Brominated phenol | Acetonitrile | K₂CO₃ | 80–120°C | Up to 70% | Nucleophilic substitution |

Hydroxylation and Functional Group Interconversion

Method Overview:

Hydroxylation of brominated phenylacetonitrile derivatives can be achieved via electrophilic aromatic substitution or oxidation, providing the 2-hydroxyphenylacetonitrile framework.

- Hydroxylation using hydroxylating agents such as hydrogen peroxide in the presence of catalysts yields the target phenolic compound.

- This step is often performed after nitrile formation to ensure regioselectivity.

- The hydroxylation step requires careful control of reaction conditions to prevent over-oxidation or side reactions.

Summary of Preparation Methods

| Method | Main Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct bromination + nitrile formation | NBS, acetonitrile, halogenating agents | 0–140°C | Simple, scalable | Moderate yields, regioselectivity issues |

| Sandemeyer reaction | Brominating agents, aluminum chloride | 140°C, 3h | Regioselective bromination | Requires harsh conditions |

| Nucleophilic substitution | Sodium cyanide, base | 80–120°C | High yield potential | Toxic reagents involved |

| Hydroxylation | Hydrogen peroxide, catalysts | Mild to moderate temperatures | Functional group conversion | Over-oxidation risk |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as benzofurans, under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

Cyclization Reactions: Cyclization can be achieved using catalysts like palladium or nickel under controlled temperature and pressure.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

Cyclization Reactions: Products include heterocyclic compounds such as benzofurans.

Aplicaciones Científicas De Investigación

2-(3-Bromo-2-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions . These interactions enable the compound to modulate the activity of enzymes and receptors, making it useful in various biochemical and pharmacological studies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile vary in substituent positions, electronic groups, and functional moieties, leading to distinct physicochemical and reactivity profiles. Below is a detailed comparison:

Structural Analogues and Substituent Effects

4-Bromo-3-hydroxyphenylacetonitrile (CAS 690635-86-0) Structure: Bromine at 4-position, hydroxyl at 3-position. Similarity Score: 0.88 (based on structural similarity metrics) .

2-(2-Bromo-3-methoxyphenyl)acetonitrile (CAS 128828-87-5)

- Structure : Bromine at 2-position, methoxy at 3-position.

- Key Differences : The methoxy group is a stronger electron-donating group than hydroxyl, altering electronic density and reducing acidity. This substitution may improve stability under acidic conditions but decrease hydrogen-bonding capacity .

2-(3-Bromo-5-nitrophenyl)acetonitrile (CAS 875819-44-6)

- Structure : Bromine at 3-position, nitro group at 5-position.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity in aromatic substitution reactions. This compound is often used as a precursor in high-energy materials .

(4-Bromo-2-methoxyphenyl)acetonitrile (CAS 858523-37-2) Structure: Bromine at 4-position, methoxy at 2-position.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound | C₈H₆BrNO | 212.05 | -Br, -OH, -CN | Not reported | Moderate in DMSO |

| 4-Bromo-3-hydroxyphenylacetonitrile | C₈H₆BrNO | 212.05 | -Br, -OH, -CN | Not reported | High in ethanol |

| 2-(2-Bromo-3-methoxyphenyl)acetonitrile | C₉H₈BrNO | 242.07 | -Br, -OCH₃, -CN | Not reported | Low in water |

| 2-(3-Bromo-5-nitrophenyl)acetonitrile | C₈H₅BrN₂O₂ | 241.04 | -Br, -NO₂, -CN | Not reported | Insoluble in H₂O |

| 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile | C₁₂H₁₁BrF₃NO₂ | 362.13 | -Br, -OCH₂CF₃, -OCH₂CH₃, -CN | Not reported | Soluble in THF |

Actividad Biológica

Potential Biological Activities

While specific studies on the biological activity of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile are scarce, its structural features suggest several avenues for investigation:

- Antioxidant Activity: The presence of the hydroxyl group may confer antioxidant properties, as similar compounds have shown potential in scavenging free radicals.

- Enzyme Inhibition: Given its ability to interact with biological macromolecules, it could serve as a candidate for studying enzyme inhibitors or receptor ligands.

- Pharmaceutical Applications: Its structure indicates potential as an intermediate in drug synthesis, particularly in oncology and infectious disease research.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-2-hydroxyacetophenone | Hydroxyl and bromo groups on an acetophenone scaffold | Lacks the acetonitrile moiety |

| 4-Bromo-2-hydroxyphenylacetonitrile | Bromine at para position relative to hydroxyl | Different positioning of substituents |

| 2-Hydroxy-3-nitrophenylacetonitrile | Nitrogen substitution instead of bromine | Contains nitro group instead of bromo |

| 3-Chloro-2-hydroxyphenylacetonitrile | Chlorine instead of bromine | Different halogen substitution |

Suggested Research Directions

Given the lack of comprehensive studies on this compound, further research is warranted in the following areas:

- Synthesis and Characterization: Developing methods for synthesizing this compound efficiently while characterizing its physical and chemical properties.

- Biological Testing: Conducting in vitro and in vivo studies to evaluate its potential biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition.

- Mechanism of Action Studies: Investigating how this compound interacts at the molecular level with various biological targets.

- Structure-Activity Relationship (SAR) Studies: Exploring modifications to the compound's structure to enhance its biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromo-2-hydroxyphenyl)acetonitrile, and what reaction conditions are critical for achieving high yields?

- Answer : The synthesis typically involves bromination of a phenolic precursor or nucleophilic substitution on a pre-functionalized aromatic ring. For example, bromination of 2-hydroxyphenylacetonitrile derivatives under controlled conditions (e.g., using N-bromosuccinimide in anhydrous dichloromethane at 0–5°C) ensures regioselectivity at the meta-position. Reaction optimization includes maintaining low temperatures to minimize side reactions and using catalysts like Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer : Key methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and nitrile signals (C≡N stretch ~2200 cm⁻¹ in IR).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with a mass accuracy <5 ppm.

- HPLC-PDA : Assess purity using a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Answer : The compound is harmful if inhaled or absorbed through the skin. Use fume hoods, nitrile gloves, and lab coats. Store at 0–6°C in airtight containers to prevent degradation. Emergency protocols include immediate rinsing with water for skin contact and activated charcoal administration for ingestion. Refer to MSDS guidelines for disposal (e.g., incineration with alkali) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound derivatives?

- Answer : Discrepancies often arise from disordered solvent molecules or anisotropic thermal motion. Strategies include:

- Multi-parameter refinement in SHELXL : Adjust occupancy factors and anisotropic displacement parameters (ADPs) for heavy atoms (Br, O).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to validate packing models.

- DFT geometry optimization : Compare computed bond lengths/angles with experimental values to identify systematic errors .

Q. What strategies are effective in analyzing hydrogen bonding networks in crystalline this compound?

- Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric O–H···N≡C interactions). Synchrotron X-ray data (λ = 0.7–1.0 Å) enhance resolution for weak interactions. Software like Mercury (CCDC) visualizes networks, while CrystalExplorer calculates interaction energies (e.g., O–H···N≡C contributes ~25 kJ/mol) .

Q. In crystallographic refinement using SHELXL, what parameters require meticulous optimization for this compound?

- Answer : Critical parameters include:

- ADPs for bromine : Refine anisotropically to account for electron density distortions.

- Hydrogen atom placement : Use riding models for aromatic H atoms but refine hydroxyl H positions freely.

- Twinned data handling : Apply the TWIN and BASF commands for non-merohedral twinning.

- Residual density maps : Check for unmodeled solvent peaks (>1.0 e⁻/ų) in voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.